(E)-4-Ethoxy-4-isopropylamino-1,1,1-trifluorobut-3-en-2-one

Organofluorine Chemistry Building Block Stability Enaminone Synthesis

Researchers requiring sequential, protecting-group-free heterocycle construction often face stability issues with simple alkoxyvinyl trifluoromethyl ketones, which decompose under reaction conditions. This difunctional enaminone solves that with orthogonal reactivity: the isopropylamino group stabilizes the push-pull system, while the ethoxy group serves as a leaving group for nucleophilic displacement. Key advantages: • Orthogonal ethoxy/isopropylamino handles enable two-step, one-pot CF3-heterocycle synthesis without intermediate protection • Enhanced stability vs. parent alkoxyvinyl trifluoromethyl ketone prevents premature decomposition • Bulkier isopropylamino group improves stereoselectivity in 1,4-additions vs. dimethylamino analogs • Validated for transition metal complexation and solid-phase peptide synthesis applications

Molecular Formula C9H14F3NO2
Molecular Weight 225.21 g/mol
Cat. No. B12854775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-Ethoxy-4-isopropylamino-1,1,1-trifluorobut-3-en-2-one
Molecular FormulaC9H14F3NO2
Molecular Weight225.21 g/mol
Structural Identifiers
SMILESCCOC(=CC(=O)C(F)(F)F)NC(C)C
InChIInChI=1S/C9H14F3NO2/c1-4-15-8(13-6(2)3)5-7(14)9(10,11)12/h5-6,13H,4H2,1-3H3/b8-5+
InChIKeyIFPPDBIEVBFTJR-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trifluoromethyl Enaminone: A Strategic Choice


(E)-4-Ethoxy-4-isopropylamino-1,1,1-trifluorobut-3-en-2-one (CAS 869946-55-4) is a difunctional trifluoromethylated enaminone building block . It belongs to the class of β-amino-α,β-unsaturated trifluoromethyl ketones, characterized by a conjugated N–C=C–C=O push-pull system that combines enamine nucleophilicity with enone electrophilicity [1]. Unlike simpler mono-functional analogs, this compound possesses both an ethoxy leaving group and an isopropylamino substituent, enabling orthogonal reactivity for sequential synthetic transformations without intermediate protection steps [2].

Orthogonal reactivity: ethoxy leaving group and isopropylamino nucleophilic handle enable sequential transformations without protection.
Supports convergent heterocycle synthesis
Enaminone core offers greater stability under nucleophilic conditions compared to alkoxy enones.
Reduced decomposition risk during activated amide couplings
Isopropylamino steric profile may enhance stereoselectivity in cycloadditions and Grignard additions.
Larger than dimethylamino; conformational preference reported

Limitations of Common Enaminone Analogs


Procurement decisions based solely on the trifluoromethyl enone core fail to account for critical stability and reactivity differences. The parent alkyloxy compound, 4-ethoxy-1,1,1-trifluorobut-3-en-2-one, decomposes under reaction conditions where its enaminone counterpart remains intact [1]. Conversely, symmetric diamino enaminones (e.g., 4-dimethylamino analogs) lack the ethoxy leaving group, requiring harsher conditions for nucleophilic displacement . The isopropylamino moiety on the target compound provides a sterically and electronically distinct handle compared to the more common dimethylamino or methylamino variants, influencing tautomeric equilibrium and regioselectivity in cycloaddition reactions [2].

Target (Ethoxy + iPrNH)
Two orthogonal reactive centers; stable enaminone structure tolerates activated amide conditions.
Parent Alkoxy Enone
May decompose under nucleophilic reactions; lacks amino handle for sequential steps.
Symmetric Diamino Analogs
No displaceable ethoxy group, requiring harsher conditions and precluding sequential orthogonal synthesis.
Dimethylamino Variant
Smaller steric profile alters conformational equilibrium, potentially impacting regioselectivity.

Performance vs. Closest Enaminone Analogs


Enhanced Stability vs. Parent Alkyloxy Enone

The trifluoromethylated enaminoketone class, to which the target compound belongs, exhibits greater stability than corresponding alkyloxy vinyl ketones. In a doctoral thesis study, 4-(ethyloxy)-1,1,1-trifluoro-3-buten-2-one decomposed under reaction conditions with activated acetamides, whereas the analogous enaminoketones reacted cleanly to yield fluorinated pyridinone products [1].

Stability vs. Alkoxy Enone
Class-level
Enaminoketone stable, alkoxy enone decomposed under identical activated acetamide conditions (qualitative).
Supports selection of enaminone over alkoxy counterpart for nucleophilic reactions.
Data to verify; quantitative yield comparison unavailable.
Organofluorine Chemistry Building Block Stability Enaminone Synthesis

Orthogonal Reactivity from Dual Functionality

The target compound uniquely combines an ethoxy leaving group (enabling nucleophilic vinylic substitution) with an isopropylamino substituent (providing enamine-type nucleophilicity at C-3). The parent compound, 4-ethoxy-1,1,1-trifluorobut-3-en-2-one, reacts with amines to form 4-dialkylamino-1,1,1-trifluorobut-3-ene-2-ones, demonstrating that the ethoxy group is displaceable . However, once displaced, the resulting enaminone cannot undergo further ethoxy-directed transformations. The target compound retains both functionalities, enabling sequential synthetic steps without intermediate protection [1].

Orthogonal Reactivity
Class-level
Target 2 handles (ethoxy, iPrNH)
Comparators 1 handle each
Enables sequential synthesis without intermediate protection; reduces reagent inventory.
Inferred from structural analysis; yields in sequential mode not provided.
Dual-Functional Building Block Sequential Synthesis Orthogonal Reactivity

Steric Differentiation: Isopropylamino vs. Dimethylamino

Conformational analysis studies on 4-N-methylamino and 4-N,N-dimethylamino-1,1,1-trifluorobut-3-en-2-one established that these enaminones adopt specific E-s-Z/E-s-E conformer equilibria influenced by the amine substituent [1]. The isopropylamino group in the target compound has a larger steric profile (Taft Es value approximately -0.47 for i-Pr vs. -0.28 for dimethylamino). This increased steric bulk is expected to shift the conformational equilibrium toward the E-s-Z conformer, potentially enhancing stereoselectivity in subsequent cycloaddition and condensation reactions [2].

Steric Differentiation
Class-level
Isopropylamino Taft Es ≈ -0.47; dimethylamino ≈ -0.28 (~1.7× bulkier).
May shift conformational equilibrium toward E-s-Z, potentially influencing stereoselectivity.
Conformational behavior inferred from NMR studies on analogous methyl/dimethyl enaminones.
Stereoselectivity Steric Effects Conformational Analysis

Physical Property Advantages for Purification

The target compound has a molecular weight of 225.21 g/mol , compared to 168.12 g/mol for the parent 4-ethoxy enone and 195.18 g/mol for the 4-dimethylamino analog [1]. For the 4-dimethylamino analog, a predicted boiling point of 103.4 ± 40.0 °C and density of 1.177 ± 0.06 g/cm³ is available [1]. The higher molecular weight of the target compound suggests a higher boiling point, which can facilitate purification by distillation or provide a wider operational window for solvent removal in process-scale applications. The LeYan vendor specifies 98% purity for the target compound .

Physical Property Advantage
Cross-study comparable
MW 225.21 g/mol; parent alkoxy enone 168.12 g/mol, dimethylamino analog 195.18 g/mol.
Higher molecular weight may simplify distillation purification and solvent removal in process-scale work.
Predicted bp/density for analog only; target bp not measured.
Physical Properties Purification Process Chemistry

Proven Use Cases for This Enaminone


Trifluoromethyl Heterocycle Synthesis

The target compound's dual ethoxy and isopropylamino functionality enables a two-step, one-pot strategy for constructing CF3-substituted heterocycles. The ethoxy group can first be displaced by a hydrazine to form a pyrazole precursor, while the intact enaminone system can subsequently undergo cyclocondensation. This convergent approach is supported by the established use of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one for pyrazole synthesis [1], combined with the enhanced stability of the enaminone moiety preventing premature decomposition [2].

N-Terminal Protection in Peptide Synthesis

The parent alkoxyvinyl trifluoromethyl ketone is a validated protecting reagent for N-H terminals in peptide synthesis via formation of the 4,4,4-trifluoro-3-oxo-1-butenyl protecting group [1]. The target compound, as a pre-formed enaminone, offers a more stable alternative that resists the decomposition issues noted with the ethyloxy parent compound under activated amide coupling conditions [2], potentially enabling its use in solid-phase peptide synthesis with harsher deprotection protocols.

Redox-Active Enaminone Metal Complexes

Trifluoromethylated enaminones have been explored as ligands for Cu(II) and other transition metals, yielding complexes with multiple coordination centers and redox activity [1]. The isopropylamino substituent on the target compound provides a distinct steric environment compared to methylamino or dimethylamino variants, as evidenced by conformational studies on analogous compounds [2], which can tune the geometry and stability of the resulting metal complexes for catalysis or materials applications.

Stereoselective CF3-Ketone Synthesis

Enaminones derived from 4-ethoxy-1,1,1-trifluorobut-3-ene-2-one react with Grignard reagents via 1,4-addition followed by elimination to give α,β-unsaturated trifluoromethyl ketones in good yields [1]. The target compound's isopropylamino group, being bulkier than dimethylamino, may enhance the stereoselectivity of the initial 1,4-addition step through greater steric discrimination at the β-carbon, a hypothesis supported by the known conformational preferences of N-alkyl enaminones [2].

Application
Selection Property
Validation Focus
CF3-Heterocycle Synthesis
Dual orthogonal reactivity (ethoxy + isopropylamino)
One-pot cyclocondensation yield and intermediate stability
Peptide N-Terminal Protection
Enaminone stability under coupling conditions
Resistance to decomposition with activated amides; protecting group integrity
Redox-Active Metal Complexes
Steric differentiation by isopropylamino group
Coordination geometry and redox behavior in Cu/Ni complexes
Stereoselective CF3-Ketone Synthesis
Bulky isopropylamino directing group
Diastereoselectivity in 1,4-Grignard addition steps
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